molecular formula C20H16FN5O B6125599 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone

Cat. No. B6125599
M. Wt: 361.4 g/mol
InChI Key: AUWQZQXHCAOWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as PD173074, was first synthesized in 1998 and has since been extensively studied for its various properties.

Mechanism of Action

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone acts as a competitive inhibitor of FGFR tyrosine kinases, binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.
Biochemical and physiological effects:
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has also been found to have an effect on the immune system, with studies showing that it can enhance the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a potent and selective inhibitor of FGFR tyrosine kinases, making it a useful tool for studying the role of these receptors in various biological processes. However, there are also limitations to its use. 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective inhibitors of FGFR tyrosine kinases. Another area of interest is the investigation of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone's potential applications in other fields, such as neurodegenerative diseases and wound healing. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone and its effects on various biological processes.

Synthesis Methods

The synthesis of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone involves the reaction of 4,7-dimethyl-2-quinazolinamine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-chloro-6-(4-fluorophenyl)-3-methylpyridine to obtain 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone.

Scientific Research Applications

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in cancer research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are known to play a crucial role in tumor growth and angiogenesis. 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c1-11-3-8-15-12(2)22-19(24-17(15)9-11)26-20-23-16(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQZQXHCAOWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4-ol

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